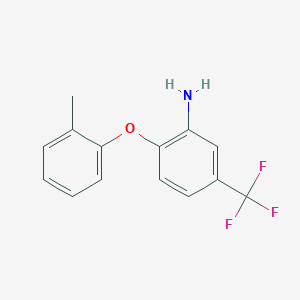

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Description

BenchChem offers high-quality 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(8-11(13)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJOVWFHQXNSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline: Structure, Properties, and Synthetic Utility

Abstract

2-Methoxy-5-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, conferred by the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, make it a versatile synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a standard laboratory-scale synthesis protocol, key applications, and essential safety and handling information for researchers and drug development professionals.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of safe and reproducible science. The following identifiers are established for 2-Methoxy-5-(trifluoromethyl)aniline.

-

IUPAC Name : 2-methoxy-5-(trifluoromethyl)aniline[1]

-

Synonyms : 3-Amino-4-methoxybenzotrifluoride, 2-Amino-4-(trifluoromethyl)anisole, 5-(Trifluoromethyl)-o-anisidine, 6-Methoxy-α,α,α-trifluoro-m-toluidine[1][2][3][7]

Molecular Structure and Core Attributes

The structure of 2-Methoxy-5-(trifluoromethyl)aniline dictates its chemical behavior. It is an aniline ring substituted at three positions, each contributing distinct properties:

-

Amine Group (-NH₂) : Located at C1, this is the primary reactive site for nucleophilic attack, amide bond formation, and diazotization reactions. Its basicity is significantly reduced by the adjacent electron-withdrawing trifluoromethyl group.

-

Methoxy Group (-OCH₃) : At C2, this ether group is electron-donating through resonance, influencing the aromatic ring's reactivity in electrophilic substitution reactions.

-

Trifluoromethyl Group (-CF₃) : At C5, this is a potent electron-withdrawing group. Its presence enhances the compound's lipophilicity, metabolic stability, and receptor-binding affinity when incorporated into drug candidates—a common strategy in medicinal chemistry.[3][8]

Caption: Chemical structure of 2-Methoxy-5-(trifluoromethyl)aniline.

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties is essential for experimental design, including solvent selection and reaction temperature.

| Property | Value | Source(s) |

| Molecular Weight | 191.15 g/mol | [2][3][5][7] |

| Appearance | White to beige-greyish or brownish crystalline powder | [2][6][9] |

| Melting Point | 58-62 °C | [2][6][7][9] |

| Boiling Point | 230.1 ± 40.0 °C (Predicted) | [6] |

| Purity | Typically ≥96-98% (by GC) | [2][4][7] |

| Solubility | Soluble in various organic solvents | [3][8] |

| pKa | 3.31 ± 0.10 (Predicted) | [6] |

Synthesis Protocol: Catalytic Hydrogenation

The most common and efficient synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic reduction of its nitro precursor, 4-methoxy-3-nitrobenzotrifluoride. This method is high-yielding and avoids harsh reducing agents.

Reaction Scheme:

Caption: Synthesis of the target compound via catalytic hydrogenation.

Step-by-Step Methodology

Causality: This protocol relies on palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the addition of hydrogen across the nitro group's N-O bonds. Methanol is an ideal solvent as it readily dissolves the starting material and does not interfere with the catalysis. The reaction proceeds cleanly at room temperature under a hydrogen atmosphere.

-

Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar, add the starting material, 4-methoxy-3-nitrobenzotrifluoride.

-

Solvent and Catalyst Addition : Add methanol to dissolve the starting material. Subsequently, carefully add 10% Palladium on carbon (typically 5-10 mol%). Expertise Note: The catalyst is pyrophoric and should be handled with care, preferably under an inert atmosphere.

-

Reaction Atmosphere : Seal the flask and purge it with hydrogen gas (using a balloon or a controlled hydrogenation apparatus).

-

Reaction Execution : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within several hours to overnight.[9][10]

-

Work-up and Isolation : Upon completion, the reaction mixture is filtered through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst.[9][10] The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification : The resulting solid can be purified further by recrystallization or column chromatography if necessary, but this synthesis often yields a product of high purity (99% reported).[9][10]

Applications in Research and Development

2-Methoxy-5-(trifluoromethyl)aniline is not typically an end-product but rather a high-value intermediate. Its structural features make it a desirable building block in several areas:

-

Pharmaceuticals : It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is known to enhance drug efficacy and metabolic stability.[8][11] It is particularly valuable for developing agents targeting neurological disorders and for creating other biologically active molecules.[8]

-

Agrochemicals : This aniline is used in the formulation of modern pesticides and herbicides. The fluorine content often correlates with increased potency and better performance of the final agrochemical product.[3][8]

-

Materials Science : The compound is incorporated into advanced polymers and coatings to impart enhanced thermal stability and chemical resistance.[8]

Safety, Handling, and Toxicity

As a substituted aniline, this compound requires careful handling. It is classified as hazardous and necessitates the use of appropriate personal protective equipment (PPE).

Summary of Hazards

-

Acute Toxicity : Harmful if swallowed (Category 4), in contact with skin (Category 4), or if inhaled (Category 4).[12][13]

-

Skin and Eye Irritation : Causes skin irritation (Category 2) and serious eye irritation (Category 2).[12][13][14]

-

Respiratory Irritation : May cause respiratory irritation.[12][14]

Recommended Handling Procedures

-

Engineering Controls : Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store under an inert atmosphere, as the compound may be air-sensitive.[4][6][16]

-

First Aid :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][15]

-

Skin : Wash off immediately with plenty of soap and water.[12][16]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[14][15]

-

Ingestion : Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[15]

-

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline is a pivotal chemical intermediate whose value is derived from its unique trifluoromethylated and methoxylated aniline scaffold. Its synthesis is straightforward, and its applications in creating novel pharmaceuticals and advanced materials are extensive. Understanding its properties, synthesis, and handling requirements is crucial for any scientist looking to leverage this versatile building block in their research and development programs.

References

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 2-méthoxy-5-(trifluorométhyl)aniline - Chem-Impex. (n.d.).

- CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline - CymitQuimica. (n.d.).

- SAFETY DATA SHEET - MilliporeSigma. (2024, September 06).

- SAFETY DATA SHEET - TCI Chemicals. (2025, November 18).

- 2-Methoxy-5-(trifluoromethyl)aniline, 5G - M2212-5G - Lab Pro. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)aniline Chemical Properties,Uses,Production. (2026, January 13).

- SAFETY DATA SHEET - CymitQuimica. (2026, January 16).

- 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 - Sigma-Aldrich. (n.d.).

- 2-Methyl-5-(trifluoromethyl)aniline - Chem-Impex. (n.d.).

- 2-Metoxi-5-(trifluorometil)anilina - Chem-Impex. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)aniline | CAS 349-65-5 | SCBT. (n.d.).

- 2-(Trifluoromethyl)aniline - Nordmann. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 - ChemicalBook. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

- 2-Methoxy-5-(trifluoromethyl)aniline synthesis - ChemicalBook. (n.d.).

- 2-Methoxy-5-(trifluoromethyl)aniline - Safety Data Sheet - ChemicalBook. (2026, January 17).

- 2-Methoxy-5-(trifluoromethyl)aniline 349-65-5 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Methoxy-5-(trifluoromethyl)aniline | CAS 349-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline CAS#: 349-65-5 [m.chemicalbook.com]

- 7. 2-甲氧基-5-三氟甲基苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 10. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Technical Whitepaper: 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline as a Pharmacophore Scaffold

[1][2]

Executive Summary

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline (CAS 401-20-7 ) is a privileged structural motif in medicinal chemistry, characterized by a diaryl ether core decorated with a lipophilic trifluoromethyl group and an ortho-methyl steric lock.[1][2] This scaffold is critical in the development of kinase inhibitors (e.g., Raf/MEK pathways), ion channel modulators (e.g., Sodium channel blockers), and non-steroidal anti-inflammatory drugs (NSAIDs) .[1]

Its value lies in the "Butterfly Effect" of the ether linkage, which creates a specific bond angle (~120°) that positions the two aromatic rings in a non-coplanar conformation, optimizing binding to hydrophobic pockets in enzymes and receptors.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

This compound is an aniline derivative where the amino group serves as a chemical handle for further functionalization (e.g., urea or amide formation), while the trifluoromethyl and tolyloxy groups dictate the physicochemical properties.[1]

Key Identifiers

| Identifier Type | Value | Notes |

| Chemical Name | 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline | Systematic IUPAC |

| CAS Number | 401-20-7 | Verify with CoA; specialized intermediate.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 267.25 g/mol | |

| SMILES | Cc1ccccc1Oc2c(N)cc(C(F)(F)F)cc2 | Canonical |

| InChI Key | Generated from SMILES | Unique Hash |

Structural Pharmacophore Map

The molecule features three distinct domains that contribute to its biological activity:

-

The Aniline Head (

): A nucleophilic attachment point for building ureas (common in kinase inhibitors like Sorafenib analogs).[1] -

The Trifluoromethyl Tail (

): Enhances metabolic stability (blocks P450 oxidation at the para-position) and increases lipophilicity ( -

The Diaryl Ether Linker: The ortho-methyl group on the phenoxy ring introduces steric hindrance, restricting free rotation and locking the molecule into a bioactive conformation.[1]

Synthetic Routes & Process Chemistry

The synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline typically follows a two-stage convergent sequence: Nucleophilic Aromatic Substitution (

Reaction Workflow (DOT Diagram)

Caption: Two-step convergent synthesis via SnAr coupling and chemoselective reduction.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Form the diaryl ether linkage.[1]

-

Reagents: 2-Chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq), o-Cresol (1.1 eq), Potassium Carbonate (

, 2.0 eq).[1][2] -

Procedure:

-

Charge a reaction vessel with 2-Chloro-5-(trifluoromethyl)nitrobenzene and o-Cresol in DMF.

-

Add anhydrous

in portions to control exotherm.[2] -

Heat the mixture to 80–90°C for 4–6 hours. Monitor by HPLC for the disappearance of the aryl chloride.

-

Workup: Cool to room temperature, pour into ice water to precipitate the nitro-intermediate. Filter and wash with water to remove residual DMF and base.[2]

-

Step 2: Reduction of Nitro Group

Objective: Convert the nitro group to the aniline amine.

-

Method A (Catalytic Hydrogenation):

-

Method B (Iron Reduction - If halogen sensitivity exists):

Medicinal Chemistry Utility

Bioisosterism & Lipophilicity

The Trifluoromethyl (

-

Metabolic Stability: The C-F bond energy (approx. 116 kcal/mol) renders the 5-position impervious to metabolic attack (e.g., hydroxylation), significantly extending the half-life (

) of the drug candidate.[1] -

Lipophilicity: The

group increases the

The "Orthogonal" Conformation

The 2-methyl group on the phenoxy ring creates a "steric clash" with the aniline ring protons. This forces the two aromatic rings to twist relative to each other (dihedral angle

-

Utility: This pre-organized conformation reduces the entropic penalty upon binding to a protein pocket, often resulting in higher potency (

) compared to the unsubstituted phenoxy analog.[1]

Handling, Stability & Analytics

Safety Profile

-

Hazards: Like most anilines, this compound is likely toxic by inhalation and ingestion and may cause skin sensitization.[1][2] The presence of fluorine atoms generally lowers acute toxicity compared to chlorinated analogs but increases lipophilic absorption.

-

Storage: Store under inert atmosphere (

) at 2–8°C. Protect from light to prevent oxidation of the aniline amine to "aniline black" impurities.

Analytical Methods

References

-

ChemicalBook. (2024).[1][2] 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline - CAS 401-20-7 Product Entry. Retrieved from [1]

-

PubChem. (2024).[1][2] Compound Summary: Fluorinated Aniline Derivatives. Retrieved from [1][2]

-

Jain, K. K. (2004).[1][2] "Modulators of nicotinic acetylcholine receptors as analgesics."[2] Current Opinion in Investigational Drugs. (Contextual reference for ABT-202 class compounds).

-

U.S. Environmental Protection Agency. (2024). TSCA Chemical Substance Inventory & CAS Registry.[1][2][5] Retrieved from [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. 40 CFR § 720.25 - Determining whether a chemical substance is on the Inventory. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

An In-depth Technical Guide to the Agrochemical Potential of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

In the landscape of modern crop protection, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovative agrochemical design. The trifluoromethyl (CF3) group, in particular, imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly boost the biological activity and overall efficacy of crop protection agents.[1] Molecules bearing trifluoromethyl groups are prominent in a wide array of commercial herbicides, insecticides, and fungicides.[1][2][3][4] This guide delves into the prospective agrochemical applications of a specific, novel structure: 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline. While direct research on this compound is not publicly available, this document will serve as a technical guide for researchers by extrapolating from the well-established principles of related trifluoromethylaniline derivatives to predict its synthesis, potential mechanisms of action, and to provide robust protocols for its evaluation as a next-generation agrochemical.

Proposed Synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

The synthesis of diaryl ethers containing an aniline moiety can be approached through several established synthetic routes. A plausible and efficient method for the synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline would likely involve a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. Below is a proposed synthetic protocol based on an Ullmann condensation, a classic and reliable method for forming diaryl ether linkages.

Experimental Protocol: Ullmann Condensation Approach

Objective: To synthesize 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline from commercially available starting materials.

Materials:

-

2-Chloro-4-(trifluoromethyl)aniline

-

o-Cresol (2-methylphenol)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 2-chloro-4-(trifluoromethyl)aniline (1.0 eq), o-cresol (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable slurry. To this mixture, add copper(I) iodide (0.1 eq) as the catalyst.

-

Reaction Conditions: Purge the flask with nitrogen gas for 10-15 minutes. Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Caption: Proposed Ullmann Condensation Workflow.

Prospective Agrochemical Applications and Mechanisms of Action

The unique structural features of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline—a diaryl ether linkage, a trifluoromethyl group, and an aniline moiety—suggest several potential applications in agrochemical development.

Herbicidal Potential

Many commercial herbicides feature a diaryl ether or a trifluoromethylaniline core. The mode of action for such compounds can vary.

-

Protoporphyrinogen Oxidase (PPO) Inhibition: Diphenyl ether herbicides are well-known inhibitors of the PPO enzyme. This enzyme is crucial for chlorophyll and heme biosynthesis in plants. Inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. It is plausible that 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline could act as a PPO inhibitor. Molecular docking studies could be employed to predict the binding affinity of this compound to the PPO active site.[5]

-

Microtubule Assembly Disruption: Dinitroaniline herbicides, such as trifluralin, which contains a trifluoromethylaniline scaffold, function by inhibiting the polymerization of tubulin into microtubules.[6] This disruption of microtubule formation arrests cell division in the root tips of susceptible weeds, preventing their growth and establishment.[6] The aniline moiety in the target compound could potentially interact with tubulin.

Caption: Potential Herbicidal Mechanisms of Action.

Fungicidal Potential

Trifluoromethylphenyl amides have demonstrated notable fungicidal properties against a range of plant pathogens.[7] While the target compound is an aniline rather than an amide, it could serve as a key intermediate for the synthesis of a library of fungicidal amides. The aniline nitrogen can be readily acylated to produce a variety of N-phenylacetamide or other amide derivatives. These derivatives could be screened for activity against economically important fungal species such as Botrytis cinerea, Colletotrichum species, and Fusarium oxysporum.[7]

Insecticidal and Repellent Potential

Similarly, novel trifluoromethylphenyl amides have been investigated for their insecticidal and repellent activities against mosquitoes and other pests.[8] The core structure of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline provides a scaffold that can be derivatized to explore these activities. For instance, conversion to amides or other related structures could yield compounds with activity against agricultural pests such as aphids, mites, or lepidopteran larvae.[9][10]

Experimental Protocols for Efficacy Evaluation

A rigorous and systematic approach is essential for evaluating the agrochemical potential of a novel compound. The following are standard protocols for preliminary screening.

Herbicidal Efficacy Screening

Objective: To assess the pre- and post-emergence herbicidal activity of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline against a panel of monocot and dicot weeds.

Materials:

-

Seeds of representative weeds (e.g., Echinochloa crus-galli (barnyardgrass), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Brassica napus (rapeseed)).

-

Potting soil mix.

-

Pots or trays.

-

Growth chamber or greenhouse with controlled temperature, light, and humidity.

-

Test compound dissolved in an appropriate solvent (e.g., acetone) with a surfactant.

-

A commercial herbicide as a positive control (e.g., glyphosate or a PPO inhibitor).

-

Solvent/surfactant mixture as a negative control.

Step-by-Step Procedure:

-

Pre-emergence Application:

-

Fill pots with soil and sow the seeds of the test weed species at the appropriate depth.

-

Prepare serial dilutions of the test compound.

-

Apply the test solutions evenly to the soil surface using a laboratory sprayer.

-

Place the pots in a growth chamber and water as needed.

-

After 14-21 days, assess the herbicidal effect by visually rating the percent injury or by measuring the fresh weight of the emerged seedlings compared to the negative control.

-

-

Post-emergence Application:

-

Sow seeds and allow the weeds to grow to the 2-4 leaf stage.

-

Apply the test solutions as a foliar spray, ensuring uniform coverage.

-

Return the plants to the growth chamber.

-

After 7-14 days, assess the herbicidal effect using the same methods as for the pre-emergence test.

-

Data Presentation:

| Compound | Application Rate (g a.i./ha) | E. crus-galli (% Control) | S. viridis (% Control) | A. retroflexus (% Control) | B. napus (% Control) |

| Test Compound | 100 | ||||

| 250 | |||||

| 500 | |||||

| Positive Control | 250 | ||||

| Negative Control | - | 0 | 0 | 0 | 0 |

Fungicidal Efficacy Screening (In Vitro)

Objective: To determine the inhibitory effect of the compound on the mycelial growth of pathogenic fungi.

Materials:

-

Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum).

-

Potato Dextrose Agar (PDA).

-

Petri dishes.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

A commercial fungicide as a positive control.

-

Solvent-only as a negative control.

Step-by-Step Procedure:

-

Prepare PDA and amend it with the test compound at various concentrations (e.g., 1, 10, 50, 100 µg/mL) after autoclaving and cooling.

-

Pour the amended PDA into sterile Petri dishes.

-

Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C).

-

Measure the diameter of the fungal colony daily until the colony in the negative control plate reaches the edge of the dish.

-

Calculate the percent inhibition of mycelial growth relative to the negative control.

Data Presentation:

| Compound | Concentration (µg/mL) | B. cinerea (% Inhibition) | F. oxysporum (% Inhibition) |

| Test Compound | 1 | ||

| 10 | |||

| 50 | |||

| 100 | |||

| Positive Control | 10 | ||

| Negative Control | - | 0 | 0 |

Insecticidal Efficacy Screening (Topical Application)

Objective: To assess the contact toxicity of the compound against a model insect pest.

Materials:

-

Test insects (e.g., third-instar larvae of Spodoptera frugiperda (fall armyworm)).

-

Micro-applicator.

-

Test compound dissolved in acetone.

-

A commercial insecticide as a positive control.

-

Acetone as a negative control.

Step-by-Step Procedure:

-

Anesthetize the insects briefly with CO2.

-

Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

-

Place the treated insects in individual containers with an artificial diet.

-

Maintain the insects in a controlled environment.

-

Assess mortality at 24, 48, and 72 hours post-application.

Data Presentation:

| Compound | Dose (µ g/larva ) | Mortality at 48h (%) |

| Test Compound | 0.1 | |

| 1 | ||

| 10 | ||

| Positive Control | 0.5 | |

| Negative Control | - | 0 |

Conclusion

While 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is a novel chemical entity without established agrochemical applications, its structure provides a strong rationale for its investigation as a potential herbicide, fungicide, or insecticide. The trifluoromethylaniline core is a privileged scaffold in agrochemical research, and the diaryl ether linkage is a common feature in highly active compounds. This technical guide provides a scientifically grounded framework for the synthesis and evaluation of this promising molecule. The proposed protocols are robust and widely accepted in the industry, offering a clear path for researchers to explore the potential of this and related compounds in the ongoing quest for more effective and sustainable crop protection solutions.

References

-

Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), e53789. [Link][11][12][13]

-

TUODA. (2025). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link][1]

-

Shao, Y., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6245. [Link][5]

-

Ali, A., et al. (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Chemistry & Biodiversity, 16(5), e1800618. [Link][7]

-

USDA ARS. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46. [Link][8]

-

Ben Cheikh, W., et al. (2022). Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Insects, 13(11), 1024. [Link][9]

-

Benelli, G., & Pavela, R. (2022). Insecticidal Activity of Plant Secondary Metabolites. Insects, 13(10), 943. [Link][10]

Sources

- 1. tuodaindus.com [tuodaindus.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluralin - Wikipedia [en.wikipedia.org]

- 7. Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives [jove.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Abstract & Strategic Overview

This application note details a robust, two-step synthesis protocol for 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline (Target Molecule). This scaffold is a critical intermediate in the development of next-generation agrochemicals and kinase inhibitors, specifically those requiring a diaryl ether motif stabilized by electron-withdrawing groups.

The synthesis strategy leverages the high electrophilicity of 4-fluoro-3-nitrobenzotrifluoride to perform a regioselective Nucleophilic Aromatic Substitution (

Core Reaction Scheme

The synthesis proceeds via the displacement of the activated fluoride by o-cresol, followed by hydrogenation.

Figure 1: Synthetic pathway illustrating the conversion of the fluoronitro precursor to the target aniline.

Retrosynthetic Analysis & Causality

Why this Route?

The choice of 4-fluoro-3-nitrobenzotrifluoride (CAS 367-86-2) as the starting material is dictated by electronic causality:

-

Activation: The nitro group ortho to the fluorine and the trifluoromethyl group para to the fluorine cooperatively lower the LUMO energy of the C-F bond, making it highly susceptible to nucleophilic attack by the phenoxide anion.

-

Regioselectivity: Unlike chloro-analogs, the C-F bond is more polarized, accelerating the

reaction rate while minimizing side reactions (e.g., biaryl formation). -

Safety: This route avoids the use of diazonium intermediates or high-temperature copper-mediated couplings often required for unactivated aryl ethers.

Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 2-(2-methylphenoxy)-5-(trifluoromethyl)nitrobenzene.

Materials & Reagents

| Reagent | Equiv.[1] | Role | Critical Parameter |

| 4-Fluoro-3-nitrobenzotrifluoride | 1.0 | Electrophile | Purity >98% (GC) |

| o-Cresol (2-Methylphenol) | 1.05 | Nucleophile | Dry; Water content <0.5% |

| Potassium Carbonate ( | 1.5 | Base | Finely milled anhydrous powder |

| DMF (N,N-Dimethylformamide) | 5 Vol | Solvent | Anhydrous; prevents hydrolysis |

Procedure

-

Setup: To a dry 3-neck round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and nitrogen inlet, charge 4-fluoro-3-nitrobenzotrifluoride (1.0 eq) and DMF (5 volumes).

-

Addition: Add o-cresol (1.05 eq) in a single portion.

-

Deprotonation: Add

(1.5 eq) slowly. Note: Mild exotherm may occur. -

Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

-

Self-Validation Check: The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into Ice Water (10 volumes) with vigorous stirring. The product should precipitate as a solid.

-

Filter the solid and wash with water (3 x 2 volumes) to remove residual DMF and inorganic salts.

-

Dry in a vacuum oven at 45°C.

-

Yield Expectation: 92-96% Appearance: Yellow crystalline solid.

Step 2: Nitro Reduction (Hydrogenation)

Objective: Conversion of the nitro group to the primary amine without defluorination.

Materials & Reagents

| Reagent | Equiv.[1] | Role | Critical Parameter |

| Nitro Intermediate (Step 1) | 1.0 | Substrate | Must be free of DMF |

| 10% Pd/C | 5 wt% | Catalyst | 50% water wet (safety) |

| Hydrogen ( | Balloon | Reductant | 1 atm pressure |

| Methanol (MeOH) | 10 Vol | Solvent | HPLC Grade |

Procedure

-

Inerting: Charge the Nitro Intermediate and Methanol into a flask. Nitrogen sparge for 10 minutes to remove dissolved oxygen (crucial to prevent catalyst ignition).

-

Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Safety: Do not add dry catalyst to flammable solvents.

-

Hydrogenation: Purge the headspace with Hydrogen gas (balloon or manifold). Stir vigorously at Room Temperature (20-25°C).

-

Self-Validation Check: The yellow color of the nitro compound will fade to a clear or pale beige solution as the reaction proceeds.

-

-

Monitoring: Check by HPLC. Ensure complete consumption of the nitro intermediate to avoid purification issues later.

-

Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

-

Purification: Recrystallize from Heptane/EtOAc or Ethanol/Water if high purity (>99.5%) is required.

Yield Expectation: 88-93% Appearance: Off-white to pale grey solid.

Process Workflow & Decision Logic

The following diagram illustrates the operational flow, including critical decision points for quality control.

Figure 2: Operational flowchart highlighting critical quality control (QC) checkpoints.

Analytical Characterization & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[2]

-

NMR: A single singlet signal around -62 to -63 ppm (relative to

-

NMR (DMSO-

- 2.1-2.3 ppm (s, 3H): Methyl group of the o-cresol ring.

-

5.0-5.5 ppm (br s, 2H):

- 6.5-7.5 ppm (m, 7H): Aromatic protons. Look for the specific coupling patterns of the 1,2,4-substituted ring.

Mass Spectrometry (LC-MS)

-

Target Mass:

-

Molecular Weight: 267.25 g/mol

-

Observed Ion:

Safety & Hazards

-

Thermal Runaway: The

reaction involves an exothermic deprotonation. Add base slowly. -

Hydrogenation Risks: Pd/C is pyrophoric when dry. Always keep the catalyst wet with water or solvent. Ground all equipment to prevent static discharge.

-

Toxicity: Fluorinated anilines can be toxic by absorption. Wear double nitrile gloves and work in a fume hood.

References

- Google Patents.Process for the synthesis of organic compounds (S_NAr conditions for nitro-trifluoromethyl-benzenes). EP2266961B1.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Welcome to the technical support center for the synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate. The synthesis of diaryl ethers, particularly those bearing an aniline moiety, can present unique challenges. This resource is structured to address these issues directly, offering scientifically grounded explanations and actionable solutions.

I. Overview of Synthetic Strategies

The formation of the diaryl ether bond in 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is typically achieved through two primary cross-coupling methodologies: the Ullmann Condensation and the Buchwald-Hartwig Amination. The choice between these two powerful reactions often depends on the available starting materials, desired reaction conditions, and catalyst/ligand system accessibility.

-

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[1] In the context of our target molecule, this would typically involve the reaction of a 2-halo-5-(trifluoromethyl)aniline with 2-methylphenol. While cost-effective, traditional Ullmann conditions often require high temperatures.[1]

-

Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach, this reaction couples an amine with an aryl halide or pseudohalide.[2] This method often proceeds under milder conditions and with greater functional group tolerance compared to the Ullmann reaction.[2]

Below, we present a decision-making workflow to aid in the selection of the most appropriate synthetic route.

Caption: Decision workflow for selecting a synthetic route.

II. Troubleshooting Guide: Ullmann Condensation Route

This section addresses common issues encountered when synthesizing 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline via the Ullmann condensation of a 2-halo-5-(trifluoromethyl)aniline with 2-methylphenol.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Copper Catalyst: The copper(I) salt may have oxidized to copper(II).2. Insufficient Temperature: Traditional Ullmann couplings require high temperatures to proceed.[1]3. Inappropriate Base: The base may not be strong enough to deprotonate the phenol effectively.4. Poor Ligand Choice: The absence of a suitable ligand can lead to slow reaction rates. | 1. Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). Consider using activated copper powder if necessary.2. Gradually increase the reaction temperature in increments of 10-20 °C. High-boiling polar solvents like DMF, NMP, or DMSO can facilitate higher temperatures.3. Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.4. Screen various ligands. For C-O coupling, N,N'-dimethylethylenediamine (DMEDA), 1,10-phenanthroline, or L-proline can be effective.[3] |

| Formation of Side Products | 1. Dehalogenation of Aryl Halide: Presence of protic impurities (e.g., water) can lead to the reduction of the starting aryl halide.2. Homocoupling of 2-methylphenol: This can occur at high temperatures, especially with excess base and catalyst.3. Oxidation of Aniline: The aniline moiety is susceptible to oxidation, leading to colored impurities. | 1. Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Optimize the stoichiometry of the reactants. A slight excess of the phenol may be beneficial, but a large excess should be avoided. Lowering the reaction temperature may also help.3. Degas the reaction mixture thoroughly and maintain a strict inert atmosphere throughout the reaction and work-up. |

| Low Isolated Yield | 1. Product Adsorption to Catalyst: The product may bind to the copper catalyst, making extraction difficult.2. Difficult Purification: The basicity of the aniline can cause tailing on silica gel chromatography. The product may also be an oil, making crystallization challenging.3. Decomposition during Work-up: Exposure to acid or air during work-up can degrade the product. | 1. After the reaction, consider adding a chelating agent like EDTA or a dilute aqueous ammonia solution during the work-up to sequester copper salts.2. For column chromatography, add a small amount of a tertiary amine (e.g., 1% triethylamine) to the eluent to suppress tailing. If the product is an oil, consider vacuum distillation for purification.3. Use a mild basic or neutral work-up. Avoid strong acids. Handle the purified product under an inert atmosphere. |

III. Troubleshooting Guide: Buchwald-Hartwig Amination Route

While a less common approach for this specific target, the Buchwald-Hartwig amination could be employed, for instance, by coupling an appropriately substituted aryl ether with an aniline. This section provides troubleshooting for such a pathway.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive Palladium Catalyst: The Pd(0) active species may not have formed or has decomposed.2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific substrates.3. Incorrect Base: The strength and nature of the base are critical for the catalytic cycle.[4]4. Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. | 1. Use a reliable palladium precursor such as Pd(OAc)₂ or a pre-formed Pd(0) complex. Ensure the reaction is conducted under a strict inert atmosphere.2. For C-N bond formation, screen a range of bulky, electron-rich phosphine ligands like XPhos, SPhos, or Josiphos-type ligands.3. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often required.[4] Ensure the base is of high purity and anhydrous.4. Toluene and dioxane are common solvents. If solubility is an issue, consider more polar aprotic solvents, but be aware they can sometimes inhibit the catalyst. |

| Formation of Side Products | 1. Hydrodehalogenation: Similar to the Ullmann reaction, this can be caused by protic impurities or side reactions of the catalyst.2. Ligand Arylation/Phosphonium Salt Formation: The phosphine ligand can sometimes react with the aryl halide. | 1. Maintain stringent anhydrous and anaerobic conditions.2. Use a higher catalyst-to-ligand ratio or switch to a more robust ligand. |

| Low Isolated Yield | 1. Difficult Purification: Residual palladium can contaminate the product. The basic nature of the aniline can also pose challenges in chromatography.2. Product Lability: The product may be sensitive to the reaction or work-up conditions. | 1. During work-up, consider a wash with a solution of a sulfur-containing reagent like sodium thiomethoxide to scavenge residual palladium. Use triethylamine-doped silica gel for chromatography.2. If decomposition is suspected, consider lowering the reaction temperature and using a milder base if possible. |

IV. Frequently Asked Questions (FAQs)

Q1: My final product is a dark oil, even after chromatography. What is causing the color and how can I remove it?

A1: The dark color is most likely due to the oxidation of the aniline functional group. Anilines are notoriously prone to air oxidation, which forms highly colored polymeric impurities. To mitigate this:

-

Prevention: Handle the compound under an inert atmosphere (nitrogen or argon) as much as possible, especially during solvent removal and storage.

-

Remediation: You can try to decolorize the product by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate), adding a small amount of activated carbon (1-2% by weight), stirring for 15-30 minutes, and then filtering through a pad of Celite®.

Q2: I am seeing a significant amount of the dehalogenated starting material in my reaction mixture. What are the primary causes?

A2: Dehalogenation is a common side reaction in both Ullmann and Buchwald-Hartwig couplings. The primary causes are:

-

Protic Impurities: Water or other protic species can protonate the organometallic intermediates, leading to the formation of the dehalogenated arene. Ensure all reagents and solvents are scrupulously dry.

-

Side Reactions of the Catalyst: In some cases, the catalyst itself can participate in a reductive cycle that leads to dehalogenation. Optimizing the ligand and reaction temperature can help minimize this.

Q3: What is the best way to monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting materials and the product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate or visualization under UV light are typically effective for these aromatic compounds. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can be used.

Q4: Can I use an aryl chloride as a starting material for the Ullmann condensation?

A4: While aryl iodides and bromides are more reactive, aryl chlorides can be used, but they generally require more forcing conditions (higher temperatures) and a more specialized catalyst system. The presence of the electron-withdrawing trifluoromethyl group on the aniline ring will activate the halide towards nucleophilic attack, making the chloride a feasible, albeit more challenging, substrate.

V. Experimental Protocols (Representative)

The following are representative protocols based on established methodologies for Ullmann and Buchwald-Hartwig reactions. Note: These are starting points and may require optimization for the specific synthesis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline.

Protocol 1: Ullmann Condensation

Caption: Workflow for a representative Ullmann condensation protocol.

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask, add 2-chloro-5-(trifluoromethyl)aniline (1.0 eq.), 2-methylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), N,N'-dimethylethylenediamine (0.2 eq.), and potassium phosphate (2.0 eq.).

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add anhydrous dimethylformamide (DMF) via syringe.

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting aniline is consumed.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and pour into water.

-

Filter the mixture through a pad of Celite® to remove insoluble copper salts.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

Protocol 2: Buchwald-Hartwig Amination (Hypothetical Route)

This protocol is based on a hypothetical route and would need to be adapted from a suitable aryl ether precursor.

Step-by-Step Methodology:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq.), the aniline (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by flash column chromatography as described in the Ullmann protocol.

VI. References

-

Benchchem. (2025). Technical Support Center: Optimizing Ullmann Coupling Reactions. Retrieved from Benchchem.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts. [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from Wikipedia. [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from organic-synthesis.org. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Molecules.

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE.

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE.

-

Google Patents. (1981). Process for the preparation of 2-trifluoromethyl aniline. Retrieved from Google Patents.

-

Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved from Google Patents.

-

Google Patents. (2020). Synthesis method of 2-methyl-3-trifluoromethylaniline. Retrieved from Google Patents.

-

Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from Atlanchim Pharma.

-

MDPI. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from MDPI.

-

ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis. Retrieved from ChemicalBook.

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE.

-

Google Patents. (1998). Process for the preparation of 2-trifluoromethoxy-aniline. Retrieved from Google Patents.

-

Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

-

Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from Reddit.

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from organic-synthesis.org.

-

Van Allen, D. (n.d.). METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation.

-

Royal Society of Chemistry. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

-

American Chemical Society. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis.

-

National Institutes of Health. (2021). Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers.

-

Tokyo Chemical Industry. (n.d.). Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Retrieved from Tokyo Chemical Industry.

-

Google Patents. (2021). Method for preparing pentazocine intermediate. Retrieved from Google Patents.

-

OperaChem. (2025). Ullmann coupling-An overview. Retrieved from OperaChem.

-

American Chemical Society. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides.

-

ResearchGate. (2021). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.

-

Beilstein-Institut. (2015). Recent advances in copper-catalyzed asymmetric coupling reactions.

-

MDPI. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam.

-

ScienceDirect. (n.d.). A practical preparation of the key intermediate for penems and carbapenems synthesis.

-

PubMed. (2000). A new, more efficient, and effective process for the synthesis of a key pentacyclic intermediate for production of ecteinascidin and phthalascidin antitumor agents.

Sources

- 1. US3840597A - Substituted 2-phenoxy alkane-sulfonanilides - Google Patents [patents.google.com]

- 2. EP0039810A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

Troubleshooting low reactivity of sterically hindered trifluoromethyl anilines

Status: Online | Ticket Queue: Priority | Topic: Low Reactivity Troubleshooting

Welcome to the Reaction Optimization Center

Subject: Overcoming the "Double Deactivation" of ortho-Trifluoromethyl Anilines.

You are likely here because your standard coupling conditions (HATU, EDC, or generic Pd/BINAP) have failed. You are dealing with a substrate that suffers from Double Deactivation :

-

Electronic Deactivation: The

group is a powerful electron-withdrawing group (EWG), dramatically lowering the basicity and nucleophilicity of the aniline nitrogen ( -

Steric Deactivation: The ortho-substituent creates a "kinetic wall," physically blocking the approach of electrophiles or metal centers.

This guide provides field-proven protocols to force these stubborn molecules to react.

Module 1: Diagnostic & Decision Logic

Before changing reagents, confirm the failure mode. Use this logic flow to select the correct troubleshooting module.

Figure 1: Decision matrix for troubleshooting low reactivity. If the aniline remains unreacted, the issue is nucleophilicity, requiring the protocols below.

Module 2: C-N Cross-Coupling (Buchwald-Hartwig)

The Issue: Standard ligands (BINAP, Xantphos) and bases (

The Solution: BrettPhos Pd G4 System

You must use a ligand specialized for primary amines that facilitates amine binding, combined with a strong base to deprotonate the aniline, effectively turning it into a stronger nucleophile (an amide anion).

Optimized Protocol

| Component | Recommendation | Function |

| Pre-Catalyst | BrettPhos Pd G4 (or G3) | Eliminates induction period; prevents Pd black formation.[1] |

| Ligand | BrettPhos | Bulky, electron-rich phosphine optimized for primary amine binding.[1] |

| Base | LiHMDS (1.0 M in THF) | Strong base ( |

| Solvent | 1,4-Dioxane or Toluene | Non-polar solvents often work better with strong bases to avoid chelation issues.[1] |

| Temp | 80°C – 100°C | High thermal energy is required to overcome the steric barrier.[1] |

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial equipped with a stir bar. Cycle Argon/Vacuum 3 times.

-

Solids: Add the Aryl Halide (1.0 equiv), ortho-

Aniline (1.2 equiv), and BrettPhos Pd G4 (0.02–0.05 equiv, 2–5 mol%). -

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).

-

Base Addition: Add LiHMDS (2.2 equiv) dropwise.[1] Note: The solution often turns dark red/brown; this is normal.

-

Reaction: Seal and heat to 100°C for 12–24 hours.

-

Workup: Cool to RT. Dilute with EtOAc, quench with sat.

, and filter through Celite.[1]

Why this works: LiHMDS generates the lithiated anilide species, which is significantly more nucleophilic than the neutral aniline, bypassing the weak nucleophilicity caused by the

Module 3: Amide Bond Formation

The Issue: Standard coupling reagents (HATU, EDC) generate an active ester (OBt/OAt). The ortho-

The Solution: Ghosez’s Reagent (Acid Chloride Method)

Convert the carboxylic acid into a highly reactive Acid Chloride or Acid Fluoride . Acid chlorides are smaller (less steric demand) and more electrophilic than HATU-esters.[1]

Reagent: Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1] Advantages: Neutral conditions, converts acid to acid chloride quantitatively, by-products are volatile/inert.

Optimized Protocol

| Variable | Condition |

| Activation | Ghosez's Reagent (1.2 – 1.5 equiv) |

| Solvent | Dry DCM (Dichloromethane) or |

| Base | Pyridine or 2,6-Lutidine (2.0 equiv) |

| Temperature | Reflux (40°C – 60°C) |

Step-by-Step Procedure

-

Activation Phase:

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

-

Add Ghosez’s Reagent (1.2 equiv) slowly at 0°C, then stir at RT for 1–2 hours.

-

Verification: Check by TLC (methanol quench of an aliquot shows methyl ester).[1]

-

-

Coupling Phase:

-

Alternative (The "Sledgehammer"):

-

If the above fails, switch solvent to Toluene , use DIPEA as base, and heat to 110°C in a sealed tube using the acid chloride generated above.

-

Figure 2: Activation pathway using Ghosez's reagent to overcome weak nucleophilicity.[1]

Module 4: Strategic Pivot (The Sandmeyer Route)

The Issue: The aniline is simply too unreactive, or the substrate decomposes under the harsh conditions required to force the coupling.

The Solution: Reverse the Polarity

Instead of using the aniline as a nucleophile, convert it into an Electrophile (Aryl Bromide or Iodide) and use the other coupling partner as the nucleophile (e.g., an amide or amine).

Protocol: Sandmeyer Bromination

-

Diazotization: Dissolve ortho-

Aniline in -

Substitution: Add

(Copper(I) bromide) slowly.[1] -

Heat: Warm to 60°C until gas evolution ceases.

-

Result: You now have 1-Bromo-2-(trifluoromethyl)benzene .[1]

-

New Coupling: React this Aryl Bromide with your desired Amine/Amide using standard Buchwald conditions (e.g.,

, Xantphos).

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation? A: Yes. For the amide coupling (Module 3), microwave irradiation at 100°C–120°C for 30 minutes in Toluene often drives the reaction to completion when refluxing in DCM fails.

Q: Why not use HATU with more base? A: Adding more base does not increase the nucleophilicity of the aniline significantly. It only risks epimerizing your acid (if chiral).[1] HATU relies on the amine attacking the OAt-ester; if the amine is too weak, the active ester hydrolyzes faster than it couples.

Q: I see "BrettPhos" and "tBuBrettPhos". Which one? A: For Anilines (coupling to aryl halides), use BrettPhos .[1][2][3][4] For Amides (coupling to aryl halides), use tBuBrettPhos .[1][2][3] Since you are reacting an aniline, stick to BrettPhos .[1]

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: "User's guide". Chemical Science, 2(1), 27-50.

-

Ghosez, L., et al. (1979).[1] Synthesis of acyl chlorides and enamines from carboxylic acids.[1] Journal of the Chemical Society, Chemical Communications, (24), 1180. (Foundational work on Ghosez's Reagent).

-

Due-Hansen, M. E., et al. (2016).[1][5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[1][5][6][7][8][9] Organic & Biomolecular Chemistry, 14, 430-433.[5]

-

Reichert, E. C. (2018).[1] Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace.

Sources

- 1. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Technical Support Center: Thermal Degradation of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline

Status: Active Ticket ID: TSD-2026-CF3-ETHER Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the technical support hub for 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline (CAS: 349-65-5). This guide addresses critical stability issues encountered during high-temperature synthesis, purification, and storage.

This molecule is a substituted diphenyl ether amine . Its thermal profile is dominated by two competing functionalities: the robust but chemically distinct trifluoromethyl (

Module 1: Rapid Diagnostics (Troubleshooting Q&A)

Q1: I see an unknown impurity peak at RRT 0.45 (relative to parent) in my HPLC. What is it? Diagnosis: This is likely o-Cresol (2-Methylphenol) , a primary cleavage product.

-

Mechanism: Thermal hydrolysis of the ether bond.

-

Confirmation: Check for a mass fragment at m/z 108.1 (GC-MS) or a UV absorption shift (blue shift) compared to the parent.

Q2: My GC-MS shows a "ghost peak" with Mass = 530+ Da. Is this a contaminant? Diagnosis: No, this is likely an Azo Dimer , an artifact of thermal oxidation in the injection port.

-

Cause: High injector temperature (>250°C) causes the primary amine to oxidize and couple.

-

Fix: Lower injector temp to 200°C or derivatize the amine (e.g., trifluoroacetyl protection) before injection.

Q3: The sample turned from off-white to dark brown after vacuum drying at 60°C. Why? Diagnosis: Oxidative Amine Degradation .

-

Cause: Primary anilines are light- and air-sensitive. Even mild heat accelerates the formation of quinone-imine species (colored) if oxygen is present.

-

Fix: Dry under strict Nitrogen/Argon atmosphere. Store in amber vials.

Q4: Is it safe to heat this compound above 300°C for melt reactions? Diagnosis: CRITICAL SAFETY WARNING .

-

Risk: While the aromatic core may survive, the

group can undergo hydrolytic defluorination in the presence of trace moisture or Lewis acids, releasing Hydrogen Fluoride (HF) gas. -

Action: Monitor reactor off-gas for acidity. Use Hastelloy or glass-lined reactors; avoid standard stainless steel if moisture is present.

Module 2: Degradation Pathways & Mechanism

Understanding how the molecule breaks down is essential for controlling impurities. The degradation is non-linear and pathway-dependent.

Visualizing the Degradation Logic

Figure 1: Primary thermal degradation pathways. Note that "Product B" (Aniline Fragment) is highly reactive and may polymerize further.

Module 3: Analytical Data & Fragment Table

Use this table to validate your MS data. If you observe these masses, you have confirmed thermal degradation.

| Component | Structure Description | Molecular Weight (Da) | Key MS Ions (m/z) | Origin |

| Parent | 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline | 267.25 | 267 ( | Intact Molecule |

| Impurity A | 2-Methylphenol (o-Cresol) | 108.14 | 108 , 107, 77 | Ether Cleavage (Distal) |

| Impurity B | 3-Amino-4-hydroxybenzotrifluoride | 177.12 | 177 , 158 | Ether Cleavage (Proximal) |

| Impurity C | Azo Dimer | ~530.4 | 530 , 267 | Oxidative Coupling |

| Impurity D | Defluorinated Char | Variable | 247 ( | Pyrolysis |

Module 4: Standardized Analytical Protocol

To accurately quantify these degradation products, do not use a generic gradient. Use this optimized method to separate the polar phenol from the lipophilic parent.

HPLC-UV/MS Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (Do not use phosphate if MS detection is required).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 30°C.

-

Detection: UV @ 254 nm (aromatic) and 210 nm (trace phenols).

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 10% | Equilibration |

| 2.0 | 10% | Isocratic Hold (Elute polar salts) |

| 15.0 | 90% | Linear Gradient (Elute Parent) |

| 20.0 | 90% | Wash (Elute Dimers) |

| 20.1 | 10% | Re-equilibration |

Sample Preparation Workflow

Figure 2: Sample preparation to prevent column clogging from polymerized degradation products.

References

-

BenchChem. (2025).[2][3] A Comparative Analysis of Diphenyl Sulfide and Diphenyl Ether as High-Temperature Solvents. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). (2024). Chemical Datasheet: 3-Trifluoromethylaniline. CAMEO Chemicals.[4][5] Retrieved from

-

Ellis, D. A., et al. (2001).[6] Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412, 321–324. (Cited for

degradation mechanisms). -

PubChem. (2025).[7] Compound Summary: 2-Methoxy-5-(trifluoromethyl)aniline.[7][8] National Library of Medicine. Retrieved from

-

ChemicalBook. (2026).[8] Safety Data Sheet: 2-Methoxy-5-(trifluoromethyl)aniline. Retrieved from

Sources

- 1. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-TRIFLUOROMETHYLANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. turi.org [turi.org]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline: A Comparative Analysis Centered on ¹H NMR Spectroscopy

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry due to its unique trifluoromethyl and methylphenoxy moieties.[1] We will not only dissect the intricacies of its proton nuclear magnetic resonance (¹H NMR) spectrum but also objectively compare this powerful technique with alternative analytical methods, offering a comprehensive perspective on its utility and limitations.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule is unparalleled. For a molecule with the complexity of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline, ¹H NMR offers a rapid and non-destructive method to confirm its identity and purity.

Predicting the ¹H NMR Spectrum of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline: A First-Principles Approach

While an experimental spectrum for the title compound is not publicly available, we can predict its key features based on established principles of NMR spectroscopy and data from structurally related compounds. The structure of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline is presented below:

Expected Chemical Shifts (δ) and Multiplicities:

| Proton(s) | Ring | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H-3 | A | 6.8 - 7.0 | Doublet (d) | Ortho to the electron-donating NH₂ group and meta to the electron-withdrawing O-Ar group. |

| H-4 | A | 7.2 - 7.4 | Doublet of Doublets (dd) | Meta to both the NH₂ and CF₃ groups, and ortho to the O-Ar group. |

| H-6 | A | 7.0 - 7.2 | Doublet (d) | Ortho to the electron-withdrawing CF₃ group and ortho to the NH₂ group. |

| NH₂ | - | 3.5 - 4.5 | Broad Singlet (br s) | The chemical shift of amine protons can vary depending on solvent and concentration.[2][3] |

| H-3' | B | 6.9 - 7.1 | Triplet (t) | Ortho to the methyl group and meta to the ether linkage. |

| H-4' | B | 7.1 - 7.3 | Triplet (t) | Meta to both the methyl group and the ether linkage. |

| H-5' | B | 6.8 - 7.0 | Triplet (t) | Meta to the methyl group and ortho to the ether linkage. |

| H-6' | B | 7.0 - 7.2 | Doublet (d) | Ortho to the ether linkage and meta to the methyl group. |

| CH₃ | - | 2.2 - 2.4 | Singlet (s) | Methyl group attached to an aromatic ring. |

A Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Below is a comparison of ¹H NMR with other common methods for the analysis of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline.

| Analytical Technique | Information Provided | Strengths | Limitations |

| ¹H NMR Spectroscopy | Connectivity of protons, chemical environment, stereochemistry, and quantitative analysis. | Non-destructive, provides detailed structural information, relatively fast analysis. | Requires soluble samples, complex spectra can be difficult to interpret, less sensitive than MS. |

| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Complements ¹H NMR, provides information on the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[4] | High sensitivity, provides molecular formula information (with high resolution MS), can be coupled with chromatography (e.g., GC-MS, LC-MS).[5] | Does not provide detailed structural connectivity, isomers can be difficult to distinguish. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-F, C-O). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall structure, not suitable for complex mixture analysis without separation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of components in a mixture.[6] | High resolution, quantitative, can be coupled with other detectors (e.g., UV, MS). | Does not provide structural information on its own. |

| Gas Chromatography (GC) | Purity assessment and separation of volatile components. | High resolution for volatile compounds, can be coupled with MS. | Not suitable for non-volatile or thermally labile compounds. |

Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Data Acquisition

This protocol outlines the standard procedure for preparing a sample of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline for ¹H NMR analysis.

Materials:

-

2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline directly into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.

-

Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, and an acquisition time of 4 seconds.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of a novel compound like 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline.

Caption: A typical workflow for the synthesis, purification, and comprehensive structural analysis of a target compound.

Conclusion: An Integrated Approach to Structural Verification

The analysis of the ¹H NMR spectrum of 2-(2-Methylphenoxy)-5-(trifluoromethyl)aniline, in conjunction with other analytical techniques, provides a robust and comprehensive approach to its structural elucidation and purity assessment. While ¹H NMR offers unparalleled detail regarding the proton framework of the molecule, its true power is realized when integrated with complementary methods such as mass spectrometry and chromatography. This multi-faceted analytical strategy is essential for ensuring the quality and integrity of novel compounds in the rigorous landscape of drug discovery and development.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Aromatic Trifluoromethylation Catalytic in Copper.

- ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and....

- Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID.

- (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx.

- PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.

- (n.d.). Chemical shifts.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts.

- Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 195–204.

- Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Al-Tannak, N. F., & Al-Yakas, M. I. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Pharmaceutical and Biomedical Analyses, 2(1), 1-6.